molecular formula C18H13ClIN3O2S B2420143 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 1017691-57-4

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No.: B2420143
CAS No.: 1017691-57-4
M. Wt: 497.74
InChI Key: CWJZPLCFAXQLDK-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure combining a thieno[3,4-c]pyrazole ring system with chlorophenyl and iodophenyl substituents. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Scientific Research Applications

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This includes scaling up the reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as column chromatography and recrystallization to ensure the final product meets the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups .

Mechanism of Action

The mechanism of action of N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity and exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is unique due to its combination of chlorophenyl and iodophenyl groups, which may confer distinct biological activities and chemical properties compared to other pyrazole-based compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClIN3O2S/c19-11-4-3-5-12(8-11)23-17(14-9-26(25)10-16(14)22-23)21-18(24)13-6-1-2-7-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWJZPLCFAXQLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClIN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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